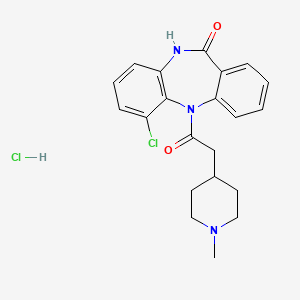

UH-AH 37

Description

Properties

IUPAC Name |

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTAKOZVGKPLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152831 | |

| Record name | UH-AH 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120382-14-1 | |

| Record name | UH-AH 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UH-AH 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)

Published: December 21, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its discovery marked a significant advancement in the rational design of enzyme inhibitors. Oseltamivir is an orally administered prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is crucial for the release and spread of new viral particles from infected host cells. The synthesis of oseltamivir has been a significant focus of research, with the most common industrial route starting from shikimic acid, a natural product. This technical guide provides a comprehensive overview of the discovery of Oseltamivir, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of two seminal synthetic routes: the initial synthesis from (-)-shikimic acid and a subsequent azide-free approach. This document includes detailed experimental protocols, quantitative data,

Preliminary Studies on GDC-0810: A Technical Guide

This document provides an in-depth overview of the preclinical data available for GDC-0810 (also known as Brilanestrant), a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). GDC-0810 was developed as a therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction and Mechanism of Action

GDC-0810 is a potent antagonist of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] Its primary mechanism of action involves binding to ERα, which induces a distinct conformational change in the receptor.[2][3][4] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] By promoting the degradation of ERα, GDC-0810 effectively reduces the total cellular levels of the receptor, thereby inhibiting both estrogen-dependent and ligand-independent ER signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.[4][5][6] Preclinical studies have demonstrated its efficacy in various models, including those resistant to tamoxifen (B1202) and those harboring common ESR1 mutations.[2][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays, providing insights into the potency and selectivity of GDC-0810.

Table 1: In Vitro Binding and Activity

| Target/Assay | Species/System | Value | Unit | Reference |

|---|---|---|---|---|

| ERα Binding Affinity (IC₅₀) | Human, Cell-free | 6.1 | nM | [1][8] |

| ERβ Binding Affinity (IC₅₀) | Human, Cell-free | 8.8 | nM | [1] |

| ERα Degradation (EC₅₀) | Human, MCF-7 cells | 0.7 | nM | [1][8][9] |

| ER Antagonism (3xERE) (IC₅₀) | Human, MCF-7 cells | 2.0 | nM | [8][9] |

| MCF-7 Cell Viability (IC₅₀) | Human, MCF-7 cells | 2.5 | nM |[1][8][9] |

Table 2: Activity Against Mutant Estrogen Receptors

| Target/Assay | Species/System | Value | Unit | Reference |

|---|---|---|---|---|

| ERα Y537S Binding (IC₅₀) | Human, Cell-free | 5.5 | nM | [1] |

| ERα D538G Binding (IC₅₀) | Human, Cell-free | 5.4 | nM |[1] |

Table 3: Selectivity Profile (Cytochrome P450 Inhibition)

| Target | Species/System | Value | Unit | Reference |

|---|---|---|---|---|

| CYP1A2 Inhibition (IC₅₀) | Human | >20 | µM | [1] |

| CYP2D6 Inhibition (IC₅₀) | Human | >20 | µM | [1] |

| CYP3A4 Inhibition (IC₅₀) | Human | >20 | µM | [1] |

| CYP2C9 Inhibition (IC₅₀) | Human | 2.2 | µM | [1] |

| CYP2C19 Inhibition (IC₅₀) | Human | 3.3 | µM | [1] |

| CYP2C8 Inhibition (IC₅₀) | Human | <0.1 | µM |[1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of GDC-0810 and a typical experimental workflow used to validate its activity.

Figure 1. GDC-0810 Mechanism of Action.

Figure 2. Western Blot Workflow for ERα Degradation.

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize GDC-0810 are provided below.

This protocol is used to qualitatively and quantitatively assess the degradation of ERα protein in response to compound treatment.

-

Cell Culture: Plate MCF-7 breast cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with GDC-0810 at various concentrations (e.g., 100 nM) for specified time points (e.g., 2, 4, 6 hours).[2] A vehicle control (e.g., DMSO) must be included.

-

Proteasome Inhibition (Control): For mechanism validation, pre-treat a set of cells with a 26S proteasome inhibitor, such as MG132 (e.g., 10 µM), for 1-2 hours before adding GDC-0810.[2][3]

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

This assay measures the effect of GDC-0810 on the viability and proliferation of ER+ breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells in 96-well or 384-well plates at a predetermined density (e.g., 640 cells/well in a 384-well plate) in phenol (B47542) red-free RPMI medium supplemented with charcoal-stripped fetal bovine serum.[8] Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution series of GDC-0810 in the appropriate cell culture medium. A typical range would be from 10 µM down to picomolar concentrations.

-

Treatment: Add the diluted compound to the cells. Include vehicle-only wells as a negative control and a positive control (e.g., fulvestrant) if applicable.

-

Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for effects on proliferation to become apparent.[8]

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Record the luminescence signal from each well. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value.

This protocol evaluates the anti-tumor efficacy of GDC-0810 in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

-

Hormone Supplementation: For ER+ models like MCF-7, supplement the animals with a slow-release 17β-estradiol pellet to support tumor growth.[7]

-

Tumor Implantation: Implant MCF-7 cells (either tamoxifen-sensitive or tamoxifen-resistant variants) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[8]

-

Dosing: Administer GDC-0810 orally (p.o.) at various dose levels (e.g., 1-100 mg/kg/day).[8] The control group receives the vehicle solution. Treatment is typically continued for several weeks.

-

Efficacy Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels). Compare the tumor growth inhibition between the treated and control groups to determine efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - ProQuest [proquest.com]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Biological Function and Activity of Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin (B1684428) is a naturally occurring benzoquinone ansamycin (B12435341) antibiotic that has garnered significant attention in the field of oncology for its potent antitumor activity.[1][2] This technical guide provides a comprehensive overview of the biological function and activity of Geldanamycin, with a focus on its mechanism of action as a potent inhibitor of Heat Shock Protein 90 (Hsp90). We delve into the signaling pathways modulated by Geldanamycin, present quantitative data on its activity, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Geldanamycin was first isolated from the bacterium Streptomyces hygroscopicus.[1][3] While initially investigated for its antimicrobial properties, its potent anticancer capabilities were later discovered.[1][2] The primary mechanism underlying Geldanamycin's antitumor effects is its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[2][4][5] By disrupting the Hsp90 machinery, Geldanamycin leads to the degradation of these client proteins, thereby interfering with critical cancer-promoting signaling pathways.[4][5] Despite its promising preclinical activity, the clinical development of Geldanamycin itself has been hampered by its hepatotoxicity and poor solubility.[6][7] This has led to the development of several analogs, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), with improved pharmacological profiles.[7]

Mechanism of Action

Geldanamycin exerts its biological effects by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[5][6] This competitive inhibition of ATP binding prevents the conformational changes required for Hsp90's chaperone activity.[4] Consequently, Hsp90 client proteins, which are often mutated or overexpressed in cancer cells, are unable to be properly folded and stabilized.[2][4] This leads to their ubiquitination by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), and subsequent degradation by the 26S proteasome.[6][8]

The client proteins of Hsp90 are numerous and play critical roles in cell growth, proliferation, survival, and angiogenesis. Key examples include:

-

Receptor Tyrosine Kinases: HER2 (ERBB2), EGFR

-

Signaling Kinases: Raf-1, Akt, Cdk4

-

Transcription Factors: Mutant p53, HIF-1α

-

Chimeric Oncoproteins: Bcr-Abl

The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, providing a multi-pronged attack on cancer cells.

Quantitative Data

The potency of Geldanamycin and its derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data, including IC50 values against various cancer cell lines and dissociation constants (Kd) for Hsp90 binding.

Table 1: IC50 Values of Geldanamycin and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Geldanamycin | Glioma cell lines | Glioma | 0.4 - 3 | [1] |

| Geldanamycin | Breast cancer cell lines | Breast Cancer | 2 - 20 | [1] |

| Geldanamycin | Small cell lung cancer lines | Lung Cancer | 50 - 100 | [1] |

| Geldanamycin | Ovarian cancer lines | Ovarian Cancer | 2000 | [1] |

| Geldanamycin | T-cell leukemia lines | Leukemia | 10 - 700 | [1] |

| Geldanamycin | Murine mesothelioma cell lines (AB1, AE17) | Mesothelioma | Low-nanomolar | [2] |

| Geldanamycin | Human mesothelioma cell lines (VGE62, JU77, MSTO-211H) | Mesothelioma | Low-nanomolar | [2] |

| Geldanamycin | NIH3T3 (non-cancerous murine fibroblast) | - | 59 | [2] |

| Geldanamycin | MCF-7 | Breast Cancer | 3510 | [4] |

| Geldanamycin | MDA-MB-231 | Breast Cancer | 140 | [4] |

| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 105620 (µg/ml to nM conversion needed) | [9] |

| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 | Liver Cancer | 124570 (µg/ml to nM conversion needed) | [9] |

| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 82500 (µg/ml to nM conversion needed) | [9] |

| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 | Liver Cancer | 114350 (µg/ml to nM conversion needed) | [9] |

Table 2: Binding Affinity of Geldanamycin for Hsp90

| Compound | Method | Cell Lysate | Kd (µM) | Reference |

| Geldanamycin | SPROX | MCF-7 | 1 (0.5h equilibration) | [5] |

| Geldanamycin | SPROX | MCF-7 | 0.03 (24h equilibration) | [5] |

| Geldanamycin | Not specified | Not specified | 1.215 | [10] |

| Geldanamycin | Filter binding assay | Not specified | 0.2 | [11] |

Signaling Pathways and Experimental Workflows

Geldanamycin-Induced Disruption of the Raf-1/MEK/ERK Signaling Pathway

Geldanamycin disrupts the Raf-1/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation and survival.[12][13] Raf-1 is a key client protein of Hsp90.[12] Geldanamycin binding to Hsp90 leads to the destabilization and subsequent proteasomal degradation of Raf-1.[12][14] This prevents the activation of MEK and ERK, thereby inhibiting downstream signaling and cellular proliferation.[12][13]

Caption: Geldanamycin disrupts the Raf-1/MEK/ERK pathway by inhibiting Hsp90.

Experimental Workflow: Client Protein Degradation Assay

A common method to assess the activity of Hsp90 inhibitors is to measure the degradation of Hsp90 client proteins using Western blotting.

Caption: Workflow for assessing client protein degradation via Western blot.

Experimental Protocols

Protocol: Hsp90 Binding Assay (Fluorescence Polarization)

This protocol is adapted from a competitive binding assay using a FITC-labeled Geldanamycin probe.[15][16]

Materials:

-

Recombinant human Hsp90α N-terminal domain (NTD)

-

FITC-labeled Geldanamycin (FITC-GM)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% Triton X-100)

-

Geldanamycin or test compounds

-

Black, flat-bottom 96-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of Geldanamycin or the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of FITC-GM (e.g., 10 nM)

-

Varying concentrations of the unlabeled Geldanamycin or test compound.

-

-

Initiate the binding reaction by adding a fixed concentration of Hsp90-NTD (e.g., 20 nM) to each well.

-

Include control wells:

-

Negative control (no Hsp90)

-

Positive control (Hsp90 and FITC-GM, no competitor)

-

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 528 nm emission).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol: Client Protein Degradation Assay (Western Blot)

This protocol details the steps to analyze the degradation of Hsp90 client proteins in cancer cells following treatment with Geldanamycin.[17]

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3 for HER2, A431 for EGFR)

-

Cell culture medium and supplements

-

Geldanamycin

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (specific for client protein and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Geldanamycin (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-HER2 and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities. Normalize the client protein band intensity to the loading control.

-

Analyze the dose- and time-dependent degradation of the client protein.

-

Conclusion

Geldanamycin is a powerful tool for studying the function of Hsp90 and a foundational compound in the development of Hsp90 inhibitors for cancer therapy. Its ability to induce the degradation of a wide range of oncoproteins makes it and its analogs promising therapeutic agents. This guide provides a detailed overview of Geldanamycin's biological activity, quantitative data, and essential experimental protocols to aid researchers in their exploration of Hsp90-targeted cancer therapies. Further research into more selective and less toxic derivatives of Geldanamycin continues to be an active and important area of drug discovery.

References

- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with Geldanamycin and Ritonavir: A Computational Study [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Geldanamycin-induced destabilization of Raf-1 involves the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Exploratory Research on Gefitinib Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of exploratory research on derivatives of Gefitinib (Iressa®), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Gefitinib's role in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), has prompted extensive investigation into novel analogues to enhance potency, improve selectivity, and overcome acquired resistance.[1][2] This document details the synthesis, biological evaluation, and mechanisms of action of various Gefitinib derivatives, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex biological and experimental workflows.

Core Compound: Gefitinib

Gefitinib is a synthetic anilinoquinazoline (B1252766) that functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[2][3][4] This inhibition blocks the autophosphorylation of EGFR and disrupts downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5][6][7][8] The core structure of Gefitinib, featuring a quinazoline (B50416) scaffold, an aniline (B41778) group, and a morpholino-containing side chain, has been the basis for the design and synthesis of numerous derivatives.[2]

Quantitative Data on Gefitinib Derivatives

The exploration of Gefitinib derivatives has yielded compounds with a range of cytotoxic activities against various human cancer cell lines. The following tables summarize the in vitro efficacy, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of selected classes of Gefitinib analogues.

Table 1: Cytotoxic Activity of 4-Benzothienyl Amino Quinazoline Analogues of Gefitinib[1]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gefitinib | A549 | Lung | >10 |

| Gefitinib | HCT-116 | Colon | >10 |

| Gefitinib | PC-3 | Prostate | >10 |

| Analogue A1 | A549 | Lung | 2.5 |

| Analogue A1 | HCT-116 | Colon | 3.1 |

Table 2: Cytotoxic Activity of Gefitinib-1,2,3-Triazole Derivatives[9][10]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gefitinib | NCI-H1299 | Lung | 14.23 ± 0.08 |

| Gefitinib | A549 | Lung | 15.11 ± 0.05 |

| Gefitinib | NCI-H1437 | Lung | 20.44 ± 1.43 |

| Derivative 4b | NCI-H1299 | Lung | 4.42 ± 0.24 |

| Derivative 4b | A549 | Lung | 3.94 ± 0.01 |

| Derivative 4b | NCI-H1437 | Lung | 1.56 ± 0.06 |

| Derivative 4c | NCI-H1299 | Lung | 4.60 ± 0.18 |

| Derivative 4c | A549 | Lung | 4.00 ± 0.08 |

| Derivative 4c | NCI-H1437 | Lung | 3.51 ± 0.05 |

| Derivative 7a | NCI-H1299 | Lung | 3.94 ± 0.17 |

| Derivative 7a | A549 | Lung | 3.16 ± 0.11 |

| Derivative 7a | NCI-H1437 | Lung | 1.83 ± 0.13 |

| Derivative 7j | NCI-H1299 | Lung | 3.84 ± 0.22 |

| Derivative 7j | A549 | Lung | 3.86 ± 0.38 |

| Derivative 7j | NCI-H1437 | Lung | 1.69 ± 0.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research and development of Gefitinib derivatives.

Synthesis of Gefitinib Derivatives

The synthesis of novel Gefitinib analogues often involves modifications to the quinazoline core, the aniline ring, or the side chain at position 6. A representative synthetic route for creating 4-anilinoquinazoline (B1210976) derivatives is outlined below.[1][4][9][10]

General Protocol for the Synthesis of 4-Anilinoquinazoline Derivatives:

-

Preparation of the Quinazoline Core: The synthesis typically begins with a substituted anthranilic acid or a related precursor to construct the quinazoline ring system.

-

Chlorination: The 4-hydroxyquinazoline (B93491) intermediate is often converted to a 4-chloroquinazoline (B184009) using a chlorinating agent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2).

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is then reacted with a substituted aniline in a suitable solvent (e.g., isopropanol, DMF) to yield the 4-anilinoquinazoline core. This reaction may be catalyzed by an acid or base.

-

Side Chain Introduction: The desired side chain is introduced at the appropriate position (commonly position 6 or 7 of the quinazoline ring) through an alkylation reaction, often using an alkyl halide in the presence of a base like potassium carbonate (K2CO3).

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

In Vitro EGFR Kinase Assay

This assay is designed to measure the enzymatic activity of EGFR and the inhibitory potential of the synthesized compounds.[1][11][12][13][14]

Materials:

-

Recombinant EGFR enzyme

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Test compounds (Gefitinib derivatives) dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Setup: Add the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add a master mix containing the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.

-

Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 value for each compound is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of Gefitinib derivatives on cancer cell lines.[15][16][17][18]

Materials:

-

Cancer cell line of interest (e.g., A549, NCI-H1299)

-

Complete cell culture medium

-

Test compounds (Gefitinib derivatives) dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions in signaling pathways and the logical flow of experimental procedures.

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Caption: Workflow for the Cell Viability (MTT) Assay.

References

- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medschool.co [medschool.co]

- 6. researchgate.net [researchgate.net]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. EGFR Kinase Enzyme System Application Note [promega.jp]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cell viability assay [bio-protocol.org]

- 18. 2.2. Cell Viability Assay [bio-protocol.org]

Methodological & Application

Application Note: Dosage and Administration of Rapamycin (Sirolimus) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin primarily inhibits the mTORC1 complex.[2][3] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including aging, cancer, immunology, and neurological diseases.[1][4][5] The efficacy and translational relevance of preclinical studies using rapamycin in mouse models are critically dependent on the dosage, route of administration, and experimental design.

This document provides a comprehensive overview of commonly used dosages, detailed administration protocols, and key signaling pathway information to guide researchers in designing and executing robust in vivo studies with rapamycin.

Data Presentation: Quantitative Summary

The selection of a dosage regimen depends heavily on the research question, mouse strain, and desired therapeutic window. The following tables summarize quantitative data compiled from various studies to facilitate comparison.

Table 1: Rapamycin Dosage and Administration in Mouse Models for Various Applications

| Application Area | Mouse Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Findings & Notes |

| Longevity/Aging | UMHET3 | Dietary (eRapa) | 14 ppm (~2.24 mg/kg/day) | Continuous, starting at 600 days of age | Encapsulated in chow | First study to show lifespan extension in wild-type mice.[6] |

| Longevity/Aging | C57BL/6 | Intraperitoneal (IP) | 2 mg/kg or 8 mg/kg | Daily or intermittent (e.g., every 5 days) | 5% PEG 400, 5% Tween 80 in saline | Intermittent IP injection starting at 20 months extended lifespan in female mice.[7][8] |

| Longevity/Aging | Genetically heterogeneous mice | Dietary (eRapa) | 42 ppm (~7 mg/kg/day) | Continuous or intermittent (1 month on/off) | Encapsulated in chow | Continuous treatment from 20 months of age extended lifespan in both sexes.[8][9] |

| Obesity/Metabolism | C57BL/6 on High-Fat Diet (HFD) | Intraperitoneal (IP) | 1.5 mg/kg | 3 times a week, every other week | Not specified | Completely prevented weight gain on HFD, whereas oral gavage was ineffective.[10] |

| Cancer (Prostate) | Pten-knockout | Oral (nanoformulation) | 0.1 and 0.5 mg/kg | Not specified | "Rapatar" nanoformulation | Low-dose showed superior efficacy in preventing prostate cancer compared to high-dose.[3] |

| Cancer (Spontaneous) | p53-/- | Oral Gavage | 0.5 mg/kg/day | 5 days on, 9 days off | Nanoparticulate micelles ("Rapatar") | Delayed carcinogenesis and extended mean lifespan by 30%.[3][11] |

| Mitochondrial Disease | Ndufs4 Knockout | Intraperitoneal (IP) | 8 mg/kg | Daily | Not specified | Attenuated disease symptoms and progression; more than doubled median survival.[12] |

Table 2: Potential Side Effects of Chronic Rapamycin Administration in Mice

| Mouse Model | Dosage | Observation | Outcome |

| C57BL/6J Mice | 14 ppm in diet (chronic) | Glucose tolerance test | Impaired response.[3] |

| Male UM-HET3 Mice | 4.7 - 42 ppm in diet (from 9 months) | Testicular histology | High incidence of testicular degeneration.[3] |

| BALB/c Mice | 1.0 and 5.0 mg/kg/day (IP) | Glucose homeostasis | Erratic blood glucose control in islet allograft model.[3] |

Key Signaling Pathway: mTOR Inhibition

The primary mechanism of action of rapamycin is the inhibition of the mTORC1 complex.[1] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This action effectively inhibits protein synthesis and other anabolic processes, leading to reduced cell growth and proliferation.[5]

Experimental Protocols

Due to its poor water solubility, rapamycin requires a co-solvent system for in vivo administration via injection or gavage.[3]

Protocol 1: Intraperitoneal (IP) Injection

IP injection allows for precise dosing and results in high bioavailability.[1][10] However, it is invasive and can cause stress and peritoneal irritation.[1]

Materials:

-

Rapamycin powder

-

100% Ethanol (B145695)

-

PEG 400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile Phosphate-Buffered Saline (PBS) or sterile water

-

Sterile microcentrifuge tubes and syringes with 27-gauge needles

-

0.22 µm syringe filter

Procedure:

-

Stock Solution Preparation: Aseptically dissolve rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).[1] Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

-

Vehicle Preparation: Prepare a vehicle solution consisting of 5% PEG 400 and 5% Tween 80 in sterile water or PBS.[1][13]

-

Working Solution Preparation: On the day of injection, thaw an aliquot of the rapamycin stock. Dilute the stock solution in the prepared vehicle to the final desired concentration (e.g., 1 mg/mL).[1] Vortex until the solution is clear and homogenous.

-

Sterilization: Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.[13]

-

Administration:

-

Properly restrain the mouse by scruffing the neck to expose the abdomen.[1]

-

Tilt the mouse with its head slightly lower than its body.[1]

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]

-

Inject the rapamycin solution slowly. The typical injection volume for a mouse is 100-200 µL.[13]

-

Return the mouse to its cage and monitor for any signs of distress.[1]

-

Protocol 2: Oral Gavage

Oral gavage is a common alternative to injection, though bioavailability may be lower.[1][10]

Materials:

-

Rapamycin powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) or 0.2% carboxymethyl cellulose)[1]

-

Sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles (straight or curved)

Procedure:

-

Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.[1][13]

-

Suspension Preparation:

-

Administration:

Experimental Workflow

A typical in vivo study involving rapamycin follows a structured workflow to ensure reproducibility and ethical treatment of animals.

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic target of rapamycin signaling in mouse models of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]

- 10. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 13. benchchem.com [benchchem.com]

Application Notes: Osimertinib in Non-Small Cell Lung Cancer (NSCLC)

<

Compound Name: Osimertinib (B560133) (AZD9291) Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][2] This selectivity minimizes off-target effects and improves the therapeutic window.[3][4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][6][7]

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][4] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled tumor growth.[1] Osimertinib selectively targets these mutant forms of EGFR.[4]

By irreversibly binding to the C797 residue within the ATP-binding pocket of the EGFR kinase domain, osimertinib effectively blocks the receptor's kinase activity.[3][5][7] This prevents the autophosphorylation of the receptor and the subsequent activation of two major downstream signaling pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation.[1][8]

-

PI3K/AKT/mTOR Pathway: A key mediator of cell survival and growth.[1][3][8]

The sustained inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in EGFR-mutated NSCLC cells.

Preclinical Efficacy Data

The preclinical in vitro and in vivo data for osimertinib demonstrate its potent and selective antitumor activity in NSCLC models with EGFR mutations.

In Vitro Activity

Osimertinib has shown potent inhibitory activity against EGFR-sensitizing and T790M resistance mutations while being significantly less active against wild-type EGFR.

| Cell Line | EGFR Mutation | Osimertinib IC₅₀ (nM) | Reference |

| PC-9 | exon 19 deletion | ~10-20 | [4] |

| H1975 | L858R/T790M | ~15 | [4] |

| A549 | Wild-Type | >1000 | [4] |

IC₅₀ values can vary between studies depending on the specific experimental conditions.

In Vivo Activity

In xenograft models using NSCLC cell lines, osimertinib has demonstrated significant tumor growth inhibition.

| Model | EGFR Mutation | Treatment | Outcome | Reference |

| PC-9 Xenograft | exon 19 deletion | Osimertinib | Tumor regression | [4] |

| H1975 Xenograft | L858R/T790M | Osimertinib | Tumor regression | [4] |

| CNS Metastases Model | EGFR-mutant | Osimertinib | Increased survival | [4] |

Clinical Efficacy Data

Clinical trials have established osimertinib as a standard of care in EGFR-mutated NSCLC.

| Trial | Phase | Patient Population | Treatment Arms | Key Findings | Reference |

| AURA3 | III | EGFR T790M-positive NSCLC, progressed on first-line EGFR-TKI | Osimertinib vs. Platinum-pemetrexed chemotherapy | Osimertinib significantly improved progression-free survival (PFS). | [9] |

| FLAURA | III | Treatment-naive, EGFR-mutated advanced NSCLC | Osimertinib vs. Standard EGFR-TKI (gefitinib or erlotinib) | Osimertinib demonstrated superior PFS and overall survival (OS). | [10][11] |

| FLAURA2 | III | Treatment-naive, EGFR-mutated advanced NSCLC | Osimertinib + Chemotherapy vs. Osimertinib monotherapy | Combination therapy showed improved PFS. | [12] |

| KCSG-LU15-09 | II | NSCLC with uncommon EGFR mutations (G719X, L861Q, S768I) | Osimertinib | Objective Response Rate (ORR) of 50%, Median PFS of 8.2 months. | [11] |

Mechanisms of Resistance to Osimertinib

Despite its efficacy, acquired resistance to osimertinib eventually develops. These mechanisms can be broadly categorized as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent Mechanisms:

-

EGFR-Independent Mechanisms:

-

Bypass Pathway Activation: Amplification or mutation of other signaling molecules can bypass the need for EGFR signaling. This includes:

-

Histological Transformation: In some cases, the tumor can transform into a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[7][8]

-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of osimertinib on cancer cell proliferation.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib

-

DMSO (vehicle control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]

-

Drug Treatment: Prepare serial dilutions of osimertinib in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of osimertinib. Include a vehicle control (DMSO).[6]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC₅₀ value.

Western Blot Analysis of EGFR Signaling

This technique is used to assess the effect of osimertinib on the phosphorylation status of EGFR and downstream signaling proteins.[14]

Materials:

-

NSCLC cells

-

Osimertinib

-

EGF (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.[15]

-

Treat cells with varying concentrations of osimertinib for a defined period (e.g., 2-24 hours).[15]

-

(Optional) Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.[15]

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[15]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the in vivo efficacy of osimertinib.

Materials:

-

NSCLC cells (e.g., H1975)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Osimertinib

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Inject a suspension of tumor cells subcutaneously into the flank of each mouse.[16]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size and measure their volume regularly using calipers.[16]

-

Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.[16] Administer osimertinib (typically orally) to the treatment group and vehicle to the control group.[16]

-

Efficacy Assessment: Monitor tumor volumes and body weights throughout the study.[16]

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[16]

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 9. onclive.com [onclive.com]

- 10. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snconnect.survivornet.com [snconnect.survivornet.com]

- 13. wjpls.org [wjpls.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Rapamycin: A Key Tool for Interrogating the mTOR Signaling Pathway

Introduction

The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Rapamycin, a macrolide compound, is a potent and highly specific inhibitor of mTOR, making it an invaluable tool for researchers and drug development professionals studying the intricacies of this critical pathway.[3][4]

This document provides detailed application notes and protocols for utilizing rapamycin to study the mTOR signaling pathway, with a focus on quantitative data analysis, experimental methodologies, and visual representation of key concepts.

Mechanism of Action

Rapamycin exerts its inhibitory effects through an allosteric mechanism. It first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][5] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[1]

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

-

mTORC1: This complex is highly sensitive to acute inhibition by the rapamycin-FKBP12 complex.[1] The binding of this complex to the FRB domain of mTOR within mTORC1 does not directly block the kinase's catalytic activity but rather induces a conformational change. This change sterically hinders mTORC1 from accessing and phosphorylating its primary downstream substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1]

-

mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2's structure is thought to prevent the binding of the rapamycin-FKBP12 complex.[1] However, prolonged or chronic exposure to rapamycin can indirectly inhibit mTORC2 by sequestering newly synthesized mTOR, thereby preventing the assembly of new mTORC2 complexes.[6][7]

Quantitative Data Presentation

The efficacy of rapamycin as an mTORC1 inhibitor is demonstrated by its low nanomolar inhibitory concentrations. The following table summarizes key quantitative data for rapamycin's activity in cellular assays.

| Parameter | Value | Cell Line/System | Notes | Source(s) |

| IC50 for mTOR Inhibition | ~0.1 nM | HEK293 cells | Represents the concentration for 50% inhibition of mTOR activity. | [3][4][8] |

| Working Concentration for mTORC1 Inhibition | 0.5 - 100 nM | Various cell lines | Effective range for observing inhibition of downstream targets like S6K1 phosphorylation. The optimal concentration is cell-type dependent. | [9] |

| Working Concentration for Autophagy Induction | 10 - 500 nM | Various cell lines | Higher concentrations are often used to ensure robust induction of autophagy. | [9] |

| IC50 for Proliferation Inhibition | 1 nM - 20 µM | Various cancer cell lines | Highly variable depending on the genetic background and reliance of the cell line on the mTOR pathway. | [6][9] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway and a typical experimental workflow for studying rapamycin's effects.

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.

Caption: A typical workflow for a Western blot experiment to analyze mTORC1 inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling in Cultured Cells

This protocol details the steps to assess the phosphorylation status of mTORC1 downstream targets, such as S6K1, in response to rapamycin treatment.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

-

Rapamycin stock solution (e.g., 1 mM in DMSO)[1]

-

Vehicle control (DMSO)[1]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]

-

BCA Protein Assay Kit[1]

-

Laemmli sample buffer

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.[1]

-

Prepare working solutions of rapamycin in complete culture medium at the desired concentrations (e.g., 1 pM to 1 µM). Include a vehicle-only (DMSO) control.[10]

-

Replace the medium in each well with the rapamycin or vehicle-containing medium and incubate for the desired time (e.g., 24-48 hours).[10]

-

-

Cell Lysis and Protein Quantification:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.[1]

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[1]

-

Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

-

-

Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and add an equal volume of 2x Laemmli sample buffer.[11]

-

Boil the samples at 95-100°C for 5 minutes.[11]

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.[11]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and apply the ECL substrate for detection.[11]

-

-

Data Analysis:

-

Capture the chemiluminescent signal and quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH).[11]

-

Protocol 2: Lifespan Analysis in Caenorhabditis elegans

This protocol outlines a method to assess the effect of rapamycin on the lifespan of the model organism C. elegans.

Materials:

-

Wild-type N2 Bristol strain of C. elegans[12]

-

Nematode Growth Medium (NGM) agar (B569324) plates[12]

-

E. coli OP50 (food source)[12]

-

Rapamycin stock solution (e.g., in DMSO)

-

5-fluoro-2'-deoxyuridine (FUDR) (to prevent progeny production)[12]

-

M9 buffer

-

Platinum wire pick

Procedure:

-

Preparation of Rapamycin Plates:

-

Prepare NGM agar and cool to ~55°C.

-

Add rapamycin from a stock solution to the molten NGM to achieve the desired final concentration (e.g., 100 µM). Prepare control plates with the equivalent concentration of DMSO.[12]

-

Pour the plates and allow them to solidify.

-

Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

-

-

Synchronization of Worms:

-

Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.[12]

-

-

Lifespan Assay:

-

Scoring and Data Collection:

-

Transfer the worms to fresh plates every 2-3 days.

-

Score for survival daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[12]

-

Censor any worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.

-

-

Data Analysis:

-

Plot the lifespan data as survival curves (Kaplan-Meier curves).

-

Determine the statistical significance of any differences in lifespan between the rapamycin-treated and control groups using the log-rank test.[12]

-

Conclusion

Rapamycin's high specificity and potency as an mTORC1 inhibitor have solidified its position as an essential tool in cell biology and drug discovery. The protocols and data presented herein provide a framework for researchers to effectively utilize rapamycin to investigate the multifaceted roles of the mTOR signaling pathway in health and disease. Careful consideration of experimental conditions, including cell type and rapamycin concentration, is crucial for obtaining robust and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve? [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Imatinib Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729) is a potent and selective tyrosine kinase inhibitor that has revolutionized the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the signaling pathways that drive cell proliferation and survival.[2][3] The primary targets of Imatinib are the Bcr-Abl fusion protein, the c-Kit receptor tyrosine kinase, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] These application notes provide detailed protocols for in vitro and cell-based assays to measure the activity of Imatinib, enabling researchers to assess its efficacy, investigate mechanisms of resistance, and discover new therapeutic applications.

Signaling Pathways Targeted by Imatinib

Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.

Bcr-Abl Signaling Pathway in CML

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis through the activation of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Imatinib binds to the ATP-binding site of the Abl kinase domain, locking it in an inactive conformation and blocking its oncogenic signaling.[2]

c-Kit and PDGFR Signaling Pathways

In GIST and other cancers, mutations in the genes encoding the c-Kit and PDGFR tyrosine kinases can lead to their constitutive activation, independent of ligand binding. This results in the continuous stimulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting tumor growth and survival. Imatinib effectively inhibits these mutated kinases, blocking the aberrant signaling and inducing apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activity of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Imatinib vary depending on the target kinase and the cell line being tested.

Table 1: In Vitro Kinase Inhibition by Imatinib

| Target Kinase | Assay Type | IC50 Value | Reference |

| v-Abl | Cell-free | 0.6 µM | [4][5] |

| c-Kit | Cell-based | 0.1 µM | [4][5] |

| PDGFR | Cell-free | 0.1 µM | [4][5] |

| c-Abl | Kinase Activity | 0.4 µM | [6] |

Table 2: Cellular Activity of Imatinib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| K562 | Chronic Myeloid Leukemia | Cell Viability (MTT) | ~0.2-0.4 µM | [2] |

| GIST-T1 | Gastrointestinal Stromal Tumor | Cell Viability (MTT) | Not Specified | [7] |

| NCI-H727 | Bronchial Carcinoid | Growth Inhibition | 32.4 µM | [4] |

| BON-1 | Pancreatic Carcinoid | Growth Inhibition | 32.8 µM | [4] |

| MCF 7 | Breast Cancer | Anti-proliferative | 6 µM | [8] |

| MDA MB 231 | Breast Cancer | Anti-proliferative | 6 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments to measure Imatinib activity are provided below.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Imatinib to inhibit the enzymatic activity of its target kinases.

Materials:

-

Recombinant Bcr-Abl, c-Kit, or PDGFR kinase

-

Kinase-specific substrate (e.g., GST-CrkL for Bcr-Abl)

-

Imatinib

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagents (e.g., anti-phospho-substrate antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)

Protocol:

-

Prepare Imatinib Dilutions: Prepare a serial dilution of Imatinib in the kinase reaction buffer.

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the various concentrations of Imatinib.

-

Initiate Reaction: Add ATP to the reaction mixture to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated substrate. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

ELISA: Use a plate-based assay with a capture antibody for the substrate and a detection antibody for the phosphorylated substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[9][10]

-

-

Data Analysis: Quantify the signal for each Imatinib concentration and normalize to the untreated control. Plot the percentage of inhibition against the Imatinib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium

-

Imatinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]

-

Imatinib Treatment: Treat the cells with a serial dilution of Imatinib for the desired time periods (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Western Blot for Phosphoprotein Detection

This technique is used to detect the phosphorylation status of Imatinib's target kinases and their downstream substrates in treated cells.

Materials:

-

Cancer cell line

-

Imatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-c-Kit, anti-total-Bcr-Abl, anti-total-c-Kit)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat cells with various concentrations of Imatinib for a specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[11] Subsequently, incubate with an HRP-conjugated secondary antibody.[11]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to measure the activity of Imatinib and investigate its effects on cancer cells. The combination of in vitro kinase assays and cell-based assays provides a comprehensive understanding of Imatinib's potency and mechanism of action. Careful execution of these experiments and accurate data analysis are crucial for advancing our knowledge of targeted cancer therapies and developing more effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. benchchem.com [benchchem.com]

- 8. In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.de [promega.de]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

Synthesis and Purification of Aspirin (Acetylsalicylic Acid)

Application Note & Protocol

This document provides detailed procedures for the synthesis and purification of aspirin (B1665792) (acetylsalicylic acid), a widely used pharmaceutical compound. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Aspirin, or acetylsalicylic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.[1] It is synthesized via the esterification of salicylic (B10762653) acid with acetic anhydride (B1165640), typically using an acid catalyst such as phosphoric or sulfuric acid.[2][3][4] The resulting crude product is then purified, commonly through recrystallization, to remove unreacted starting materials and byproducts.[5][6]

Data Summary

The following tables summarize quantitative data related to the synthesis and purification of aspirin, including typical yields and purity assessments.

Table 1: Aspirin Synthesis Yields

| Method | Heating Source | Reported Yield (%) | Reference |

| Method 1 | Hot Plate | 66.8% and 67.9% | [7] |

| Method 2 | Microwave | 40.1% and 63.4% | [7] |

| Standard Lab Synthesis | Water Bath | 72.5% | [8] |

| Temperature Study (50-80°C) | Water Bath | Yield increased 1.28-fold | [9] |

| General Lab Procedure | Not Specified | 44.9% | [10] |

Table 2: Purity Analysis of Aspirin

| Sample | Melting Point (°C) | Literature Melting Point (°C) | Reference |

| Crude Aspirin | 122-123 | 138-140 | [10] |

| Recrystallized Aspirin | 133-134 | 138-140 | [10] |

| Method 1 Product | 135-136 | 136 | [7] |

| Method 2 Product | 120-122 and 135-136 | 136 | [7] |

| Synthesized Aspirin | 140 | 135-136 | [8] |

| Pure Aspirin | 135 | Not Applicable | [1][6] |

Experimental Protocols

Synthesis of Aspirin

This protocol describes the synthesis of aspirin from salicylic acid and acetic anhydride.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)[11]

-

Concentrated (85%) phosphoric acid[5][12] or concentrated sulfuric acid[4][6]

-

Deionized water[5]

-

Graduated cylinder

-

Water bath[6]

-

Ice bath[5]

-

Büchner funnel and filter flask[12]

-

Filter paper[12]

-

Glass stirring rod[12]

Procedure:

-

Weigh approximately 2.0 g of salicylic acid and transfer it to a 50-mL Erlenmeyer flask.[12]

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals from the walls.[12]

-

Carefully add 5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[12]

-

Heat the flask in a water bath at 70-80°C for about 15 minutes, stirring gently to dissolve the solids.[5][11][13]

-

Remove the flask from the water bath and cautiously add 2 mL of deionized water to decompose any excess acetic anhydride.[12] Be aware that this may produce hot acetic acid vapors.[12]

-

After two minutes, add 20 mL of deionized water to the flask and allow it to cool in the air.[12]

-

Once crystals begin to form, place the flask in an ice bath to facilitate further crystallization.[12] If crystals are slow to appear, scratching the inside of the flask with a glass rod can help induce crystallization.[12]

-

Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the collected crystals with a small amount of ice-cold distilled water to rinse away impurities.[12][13]

-

Allow the crystals to dry on the filter paper under vacuum for several minutes.[5]

Purification by Recrystallization

This protocol details the purification of the crude aspirin product.

Materials:

-

Crude aspirin

-

Ethanol[5]

-

Deionized water[5]

-

Erlenmeyer flask (50 mL)[5]

-

Hot plate[5]

-

Ice bath[5]

-

Büchner funnel and filter flask[5]

-

Filter paper[5]

-

Watch glass[5]

Procedure:

-

Transfer the crude aspirin to a 50-mL Erlenmeyer flask.[5]

-

Add a minimum amount of warm ethanol (B145695) (approximately 4 mL) to dissolve the crystals.[5] Heat gently on a hot plate if necessary.[5]

-

Once the aspirin is dissolved, remove the flask from the heat and slowly add cold deionized water (approximately 13 mL).[5]

-

Allow the solution to cool slowly to room temperature, then chill it in an ice-water bath to induce crystallization of pure aspirin.[5] Soluble impurities should remain in the solution.[5]

-

Collect the purified aspirin crystals by vacuum filtration.[5]

-

Wash the crystals with a small amount of ice-cold water.

-